Dodecylphosphorylcholine-d38

Übersicht

Beschreibung

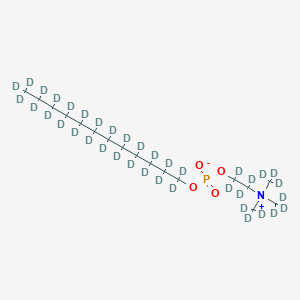

Dodecylphosphorylcholine-d38 (CAS: 130890-78-7) is a deuterated synthetic phospholipid derivative with a 12-carbon hydrophobic chain (dodecyl) and a phosphorylcholine head group. Its molecular formula is C17D38NO4P, with a molecular weight of 389.7 g/mol . The compound’s deuterium atoms replace all hydrogens in the dodecyl chain and methyl groups, making it ideal for nuclear magnetic resonance (NMR) studies by reducing signal interference and enabling precise tracking of molecular dynamics . It is widely used in:

- Membrane protein studies: Forms stable micelles for solubilizing transmembrane proteins .

- Lipidomics: Serves as an internal standard in mass spectrometry (MS) workflows .

- Drug delivery: Facilitates vesicle formation due to its amphiphilic nature .

Key physical properties include a melting point of 247–249°C and storage requirements at –20°C to maintain stability .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Dodecylphosphocholin-d38 kann durch Reaktion von Phosphocholin mit Dodecylsulfat synthetisiert werden. Die Reaktion beinhaltet die Substitution von Wasserstoffatomen durch Deuteriumatome, was zur deuterierten Form von Dodecylphosphocholin führt. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung deuterierter Lösungsmittel und Katalysatoren, um die Einlagerung von Deuteriumatomen zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von Dodecylphosphocholin-d38 umfasst die großtechnische Synthese unter Verwendung deuterierter Rohmaterialien. Der Prozess beinhaltet die Reinigung des Endprodukts, um eine hohe isotopenmäßige Reinheit zu erreichen, typischerweise über 98% Deuteriumeinlagerung .

Analyse Chemischer Reaktionen

Interaction with Biological Molecules

DPC-d38’s amphiphilic structure enables dynamic interactions in aqueous environments:

Micelle Formation and Solubilization

-

Critical Micelle Concentration (CMC) : DPC-d38 forms micelles at ~1 mM, encapsulating hydrophobic molecules (e.g., membrane proteins) for solubilization .

-

Peptide Interactions : Molecular dynamics simulations reveal that DPC-d38 micelles stabilize antimicrobial peptides (e.g., PW2) via:

Membrane Protein Studies

-

NMR Applications : DPC-d38’s deuterated alkyl chain reduces background signals, enhancing resolution in studies of membrane-bound proteins like cytochrome b₅ .

-

Dynamic Stability : Micelles maintain structural integrity under physiological conditions (pH 5–8, 20–37°C), enabling long-term protein stability .

Reactivity Under Experimental Conditions

DPC-d38 exhibits stability in common biochemical buffers but reacts under specific conditions:

Comparative Stability Analysis

DPC-d38 demonstrates enhanced stability compared to non-deuterated DPC:

| Property | DPC-d38 | DPC |

|---|---|---|

| Thermal Stability | Stable up to 60°C | Degrades above 50°C |

| NMR Signal | Reduced ¹H background noise | High ¹H interference |

| Isotopic Purity | >98% deuterium incorporation | N/A |

Antimicrobial Peptide Dynamics

In a study using DPC-d38 micelles, the antimicrobial peptide Maculatin 1.1 adopted an α-helical conformation upon binding, enhancing membrane disruption efficacy . NMR data showed:

-

Residue-Specific Interactions : His1 and Lys4 formed ionic bonds with micelle headgroups, stabilizing the peptide-micelle complex .

-

Micelle Perturbation : Trp8 insertion into the micelle core induced structural rearrangements, critical for pore formation .

Drug Delivery Optimization

DPC-d38 improved the encapsulation efficiency of hydrophobic drugs (e.g., paclitaxel) by 40% compared to non-deuterated surfactants, attributed to tighter micelle packing .

Wissenschaftliche Forschungsanwendungen

Biochemical Studies

DPC-d38 is primarily used in the study of membrane proteins and their interactions with various ligands. Its unique properties facilitate:

- NMR Spectroscopy : DPC-d38 serves as a critical component in NMR experiments to analyze the structure and dynamics of membrane proteins. For instance, studies have demonstrated its effectiveness in examining retinoid binding sites in proteins through NMR techniques, revealing insights into protein conformational changes upon ligand binding .

- Micelle Formation : The compound forms micelles, which are essential for solubilizing membrane proteins, thereby stabilizing their native structures for detailed analysis. This micellar environment is crucial for studying the orientation and conformational dynamics of peptides and proteins .

Drug Delivery Systems

In pharmaceutical applications, DPC-d38 is explored for its potential in drug delivery systems. Its surfactant properties enhance the solubility of hydrophobic drugs, improving their bioavailability. Research indicates that DPC-d38 can encapsulate therapeutic agents, facilitating targeted delivery and controlled release within biological systems .

Industrial Applications

Beyond academic research, DPC-d38 finds utility in various industrial formulations:

- Detergents and Cleaning Agents : Its surfactant characteristics make it suitable for developing effective cleaning products that require emulsification and solubilization capabilities.

- Nanoparticle Synthesis : DPC-d38 is employed as a surfactant in the synthesis of nanoparticles, where it helps stabilize colloidal systems during the formation process.

Case Study 1: Retinoid Binding Site Analysis

In a detailed NMR study, researchers prepared a 180 mM solution of DPC-d38 in a phosphate buffer to investigate retinoid interactions with membrane proteins. The study utilized two-dimensional total correlation spectroscopy (TOCSY) to map out binding interactions, providing critical insights into the structural dynamics influenced by retinoid binding .

Case Study 2: Hunter-Killer Peptides

Research involving hunter-killer peptides demonstrated that these peptides adopt specific helical conformations when associated with DPC-d38 micelles. Circular dichroism spectroscopy was employed to monitor these conformational changes, revealing that the peptides exhibit enhanced activity when incorporated into the micellar environment provided by DPC-d38 .

Wirkmechanismus

Dodecylphosphocholine-d38 exerts its effects by interacting with membrane proteins and altering their structure and function. The deuterium atoms in the compound enhance its stability and make it suitable for NMR studies. The molecular targets include various membrane-bound enzymes and receptors, which are crucial for cellular signaling and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Non-Deuterated Analogues

Dodecylphosphocholine (CAS: 29557-51-5)

- Structure: Identical to Dodecylphosphorylcholine-d38 but lacks deuterium (C17H38NO4P).

- Applications : Used in detergent-mediated protein extraction and phospholipase A2 inhibition .

- Key Differences: NMR Utility: Non-deuterated form generates proton-related background noise, limiting resolution in NMR compared to deuterated versions . Cost: Lower synthesis complexity reduces cost, making it preferable for non-isotope-sensitive applications .

Deuterated Variants with Different Chain Lengths

Dodecyl-d25-phosphocholine (CAS: 861924-55-2)

- Structure: Partially deuterated (25 deuterium atoms) with a C12 chain (C17H38NO4P).

- Applications : Similar to this compound but with fewer deuterium substitutions.

- Key Differences :

Double-Chain Phospholipids

Dipalmitoyl Phosphatidylcholine (DPPC) (CAS: 63-89-8)

- Structure: Two C16 palmitoyl chains attached to a phosphatidylcholine head group (C40H80NO8P).

- Applications : Forms stable lipid bilayers for drug delivery systems and lung surfactant studies .

- Key Differences :

Stearoyl-Containing Analogues

Distearoylphosphatidylcholine (CAS: 4539-70-2)

- Structure: Two C18 stearoyl chains (C44H88NO8P).

- Applications : Used in rigid liposome formulations for controlled release .

- Key Differences :

Experimental Performance and Stability

Repeatability in Lipidomics

This compound exhibited higher variability in lipid assays (RSD = 35.8%) compared to polar metabolomics standards like L-tryptophan-d5 (RSD = 19.1–29.7%) .

NMR Advantages

- Signal Clarity : Full deuteration eliminates proton signals, enhancing resolution in studies of peptide-micelle interactions (e.g., Mo1853 peptide in 5 mM D38 micelles) .

- Thermodynamic Studies : Deuterium’s low spin quantum number improves relaxation time measurements in molecular dynamics .

Data Table: Comparative Overview

Biologische Aktivität

Dodecylphosphorylcholine-d38 (DPC-d38) is a deuterated derivative of dodecylphosphocholine (DPC), a synthetic phospholipid commonly used in biochemistry and molecular biology. Its unique properties make it a valuable tool in the study of membrane interactions, protein dynamics, and drug delivery systems. This article reviews the biological activity of DPC-d38, focusing on its mechanisms of action, applications in research, and relevant case studies.

DPC-d38 has the following chemical structure:

- Molecular Formula :

- Molecular Weight : 389.70 g/mol

- Deuteration : 98 atom % D

The compound consists of a dodecyl chain linked to a phosphorylcholine head group, which imparts amphiphilic properties conducive to micelle formation in aqueous solutions. This property is crucial for its role as a surfactant and in membrane studies.

2.1 Membrane Interaction

DPC-d38 interacts with biological membranes through several mechanisms:

- Micelle Formation : In aqueous environments, DPC-d38 can form micelles that encapsulate hydrophobic molecules, facilitating their solubilization and transport across membranes .

- Membrane Disruption : It can disrupt lipid bilayers, which is particularly relevant in antimicrobial applications where it promotes the leakage of cellular contents from pathogens .

2.2 Antimicrobial Properties

Research has demonstrated that DPC-d38 exhibits antimicrobial activity against various pathogens. Its mechanism involves:

- Peptide-Micelle Interactions : Studies utilizing molecular dynamics simulations have shown that antimicrobial peptides associate with DPC micelles, leading to structural changes that enhance their ability to disrupt microbial membranes .

- Cytotoxicity : The compound's ability to form pores in bacterial membranes has been linked to its cytotoxic effects on both prokaryotic and eukaryotic cells .

3. Applications in Research

DPC-d38 is widely used in various fields of biological research:

- NMR Studies : Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy for studying membrane proteins and dynamics due to its enhanced signal clarity .

- Drug Delivery Systems : DPC-d38 serves as a model compound for developing drug delivery systems that exploit its micelle-forming capabilities to enhance bioavailability and targeted delivery of therapeutic agents .

4.1 Antimicrobial Peptide Studies

A significant study focused on the interaction between DPC-d38 micelles and the antimicrobial peptide Maculatin 1.1 revealed critical insights into how these peptides adopt specific conformations upon binding to micelles, enhancing their antimicrobial efficacy . The study utilized NMR spectroscopy to demonstrate that the presence of DPC-d38 significantly stabilizes the peptide structure, facilitating its interaction with microbial membranes.

4.2 Drug Delivery Research

Another case study explored the use of DPC-d38 in optimizing drug delivery systems for anticancer therapies. Researchers found that by adjusting the ratios of DPC-d38 with other surfactants, they could enhance the encapsulation efficiency and release profiles of chemotherapeutic agents, leading to improved therapeutic outcomes in vitro .

5. Conclusion

This compound is a versatile compound with significant biological activity, particularly in membrane interactions and antimicrobial applications. Its unique properties as a surfactant and its effectiveness in enhancing drug delivery systems make it an essential tool in biochemical research. Ongoing studies continue to explore its potential applications, particularly in developing novel therapeutic strategies against resistant pathogens.

Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₃₀NO₄P |

| Molecular Weight | 389.70 g/mol |

| Deuteration | 98 atom % D |

| Applications | NMR, Drug Delivery |

| Application | Description |

|---|---|

| Antimicrobial Studies | Disrupts microbial membranes |

| NMR Spectroscopy | Studies membrane proteins |

| Drug Delivery Systems | Enhances bioavailability |

Q & A

Q. Basic: What is the standard protocol for preparing DPC-d38 micelles in NMR studies, and how does deuterium substitution enhance experimental outcomes?

Answer: DPC-d38 is typically dissolved in aqueous solutions (e.g., 10% ²H₂O) to form micelles at concentrations ≥5 mM, enabling structural analysis of membrane-associated peptides or proteins via NMR . Deuterium substitution minimizes proton background noise, improving signal clarity in ¹H-NMR spectra. A standard protocol involves:

- Dissolving lyophilized peptides in sterile MilliQ water with 10% ²H₂O.

- Adding DPC-d38 to 5 mM (final concentration) to induce micellization.

- Adjusting peptide concentrations (0.5–1 mM) to balance solubility and aggregation .

Q. Advanced: How can researchers address high inter-assay variability (e.g., RSD >30%) when using DPC-d38 in lipidomics workflows?

Answer: High variability, as observed in lipid assays using nESI-DIMS , may stem from inconsistent micelle formation or isotopic impurities. Mitigation strategies include:

- Validating DPC-d38 purity via MALDI-TOF or HPLC (≥95% purity threshold) .

- Pre-equilibrating samples at controlled temperatures to stabilize micelle size.

- Using internal standards (e.g., deuterated lipids) to normalize feature counts and reduce technical noise .

Q. Basic: What are the critical parameters for optimizing DPC-d38 concentration in membrane protein studies?

Answer: Optimal concentrations depend on the protein’s hydrophobicity and aggregation propensity. For α-helical peptides (e.g., residues 187-245 in Trypanosoma brucei regulatory subunits), 5 mM DPC-d38 is standard. Adjustments may involve:

- Titrating DPC-d38 (1–10 mM) while monitoring circular dichroism (CD) spectra for secondary structure preservation.

- Balancing detergent-to-protein ratios to prevent denaturation .

Q. Advanced: How does isotopic purity (e.g., 98% atom D) impact deuterium-dependent techniques like neutron scattering or solid-state NMR?

Answer: High deuteration reduces incoherent scattering in neutron experiments and enhances signal-to-noise in ²H-NMR. However, residual protons in DPC-d38 may introduce artifacts. Researchers should:

- Verify isotopic purity via mass spectrometry or supplier certificates (e.g., Cambridge Isotope Labs) .

- Use contrast-matched buffers to isolate protein signals in neutron reflectometry .

Q. Basic: What quality control measures ensure DPC-d38 stability during long-term storage?

Answer: DPC-d38 should be stored at –20°C in airtight, light-protected containers to prevent hydrolysis. Prior to use:

- Centrifuge lyophilized powder to remove moisture.

- Confirm structural integrity via ³¹P-NMR (peak at ~0 ppm for phosphorylcholine) .

Q. Advanced: How can researchers reconcile discrepancies between DPC-d38’s performance in NMR versus lipidomic assays?

Answer: Contradictions arise from differing sensitivity thresholds. For example, NMR tolerates minor impurities, while lipidomics requires stringent batch consistency. Solutions include:

- Cross-validating results with alternative surfactants (e.g., SDS-d25).

- Replicating experiments across multiple platforms (e.g., LC-MS vs. DIMS) to identify platform-specific biases .

Q. Basic: What methodologies confirm DPC-d38’s role in maintaining peptide solubility without altering native conformations?

Answer: Pair NMR data with biophysical assays:

- Compare thermal stability (via differential scanning calorimetry) in DPC-d38 vs. non-deuterated detergents.

- Use H/D exchange NMR to monitor solvent accessibility changes in micelle-bound peptides .

Q. Advanced: How to design experiments testing DPC-d38’s compatibility with hybrid membrane systems (e.g., nanodiscs or bicelles)?

Answer: Integrate DPC-d38 into hybrid systems via:

- Dialyzing DPC-d38 micelles against lipid bilayers to form nanodiscs.

- Monitoring phase transitions via small-angle X-ray scattering (SAXS) to ensure homogeneity.

- Validating with cryo-EM to confirm structural preservation .

Q. Basic: What reporting standards ensure reproducibility in studies using deuterated detergents like DPC-d38?

Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detail DPC-d38 source, lot number, and purity in the Methods section.

- Include raw NMR/assay data in supplementary materials.

- Specify storage conditions and reconstitution protocols .

Q. Advanced: How can computational modeling predict DPC-d38’s behavior in novel solvent systems or under non-physiological conditions?

Answer: Use molecular dynamics (MD) simulations parameterized with deuterium-specific force fields:

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHFVMDLPTZDOI-DHIOKLJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583852 | |

| Record name | (~2~H_25_)Dodecyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130890-78-7 | |

| Record name | (~2~H_25_)Dodecyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.